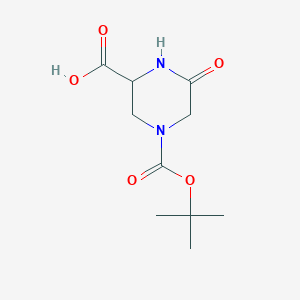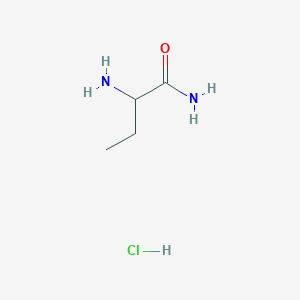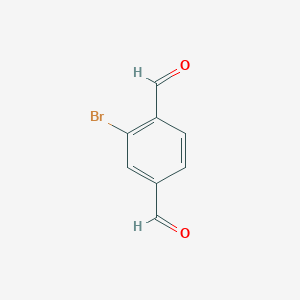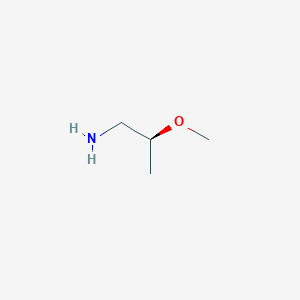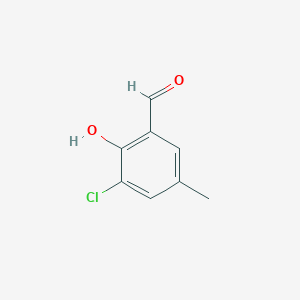
3-Chloro-2-hydroxy-5-methylbenzaldehyde
Vue d'ensemble
Description
3-Chloro-2-hydroxy-5-methylbenzaldehyde is a chemical compound with the empirical formula C8H7ClO2 and a molecular weight of 170.59 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCc1cc (Cl)c (O)c (C=O)c1 . The IUPAC Standard InChI is InChI=1S/C7H5ClO2/c8-6-3-1-2-5 (4-9)7 (6)10/h1-4,10H . Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 170.59 . More detailed properties such as density, boiling point, and melting point are not available in the current resources.Applications De Recherche Scientifique
Synthesis of Schiff-base Macrocyclic Complexes
One application of derivatives similar to 3-Chloro-2-hydroxy-5-methylbenzaldehyde is in the synthesis of Schiff-base macrocyclic complexes. A study by Chen et al. (2014) demonstrated the preparation of pendant-armed dialdehydes through a one-step reaction involving nucleophilic substitutions. These dialdehydes were then used to react with 1,3-propanediamine to prepare Schiff-base macrocyclic complexes in the presence of ZnX2 salts. The study highlighted the role of zinc centers and halide ions in forming these macrocyclic complexes, which have potential applications in coordination chemistry and catalysis (Chen, Zhang, Jin, & Huang, 2014).
Antioxidant Activity of Halogenated Derivatives
Another study focused on the synthesis of chalcone derivatives from halogenated vanillin, including a compound closely related to this compound. These synthesized benzaldehydes were evaluated for their antioxidant activities. The research found that these compounds, including 3-chloro-4-hydroxy-5-methoxybenzaldehyde, showed significant antioxidant properties, suggesting potential applications in the development of antioxidant agents (Rijal, Haryadi, & Anwar, 2022).
Fluorescent pH-responsive Sensor
Derivatives of this compound have been explored for their application as fluorescent pH sensors. Saha et al. (2011) synthesized a new probe that behaves as a highly selective fluorescent pH sensor, exhibiting a substantial increase in fluorescence intensity within a specific pH range. This sensitivity to pH changes makes such compounds valuable for studying biological organelles and processes (Saha, Dhara, Chattopadhyay, Mandal, Mondal, Sen, Mukherjee, van Smaalen, & Chattopadhyay, 2011).
Electrochemical Behavior
The electrochemical behavior of polymers functionalized with Schiff bases derived from compounds similar to this compound has been investigated. Hasdemir et al. (2011) studied the electrochemical properties of such polymers, revealing insights into their potential applications in materials science, particularly in the development of electroactive materials (Hasdemir, Deletioglu, Solak, & Sarı, 2011).
Safety and Hazards
3-Chloro-2-hydroxy-5-methylbenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3-chloro-2-hydroxy-5-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUMLWRWURKDRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


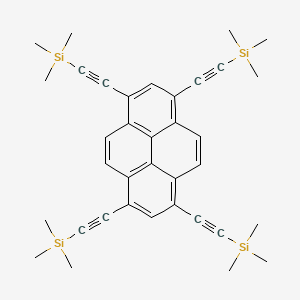
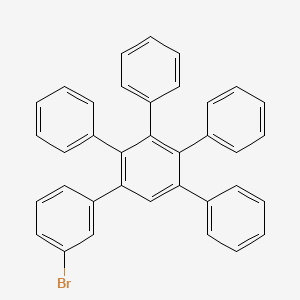
![Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B3178954.png)
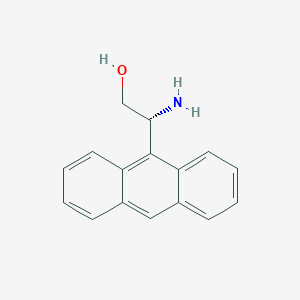

![Sodium 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B3178974.png)
![(S)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide)](/img/structure/B3178982.png)


